molecular formula C14H14Cl2N4OS B2408713 3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034379-33-2

3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2408713
CAS No.: 2034379-33-2
M. Wt: 357.25
InChI Key: JJIWILBBWAPLMO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a thiadiazole moiety and a dichlorobenzamide group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. The piperidine ring can be synthesized through a cyclization reaction, while the thiadiazole moiety is often prepared via a condensation reaction involving thiosemicarbazide and an appropriate aldehyde or ketone. The final step involves coupling the thiadiazole-substituted piperidine with 3,4-dichlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole moiety is known to interact with metal ions, which can influence enzyme activity, while the dichlorobenzamide group may enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-5-chloro-2-methoxybenzamide

Uniqueness

3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiadiazole and dichlorobenzamide groups provides a unique combination of properties that can be exploited for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIWILBBWAPLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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